molecular formula C13H8ClFN2O3 B11702992 2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide

Cat. No.: B11702992
M. Wt: 294.66 g/mol
InChI Key: VGOMNEZPQJWXJM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H8ClFN2O3

Molecular Weight

294.66 g/mol

IUPAC Name

2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H8ClFN2O3/c14-10-7-8(17(19)20)5-6-9(10)13(18)16-12-4-2-1-3-11(12)15/h1-7H,(H,16,18)

InChI Key

VGOMNEZPQJWXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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